2-(Trifluoromethyl)acrylonitrile

Übersicht

Beschreibung

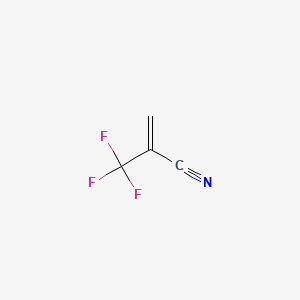

2-(Trifluoromethyl)acrylonitrile is a chemical compound that contains a trifluoromethyl group attached to an acrylonitrile moiety. It is a highly electron-withdrawing monomer due to the presence of the trifluoromethyl group, which can influence its reactivity and polymerization behavior .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)acrylonitrile and related compounds has been explored through various methods. One approach involves the electrooxidation of trifluoroacetic acid in the presence of acrylonitrile, leading to the formation of 2,3-bis(2,2,2-trifluoroethyl)succinonitrile . Another method described the copper-catalyzed synthesis of β-trifluoromethylated acrylonitriles, which allows for the direct assembly of acrylonitriles from readily available starting materials .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(trifluoromethyl)acrylonitrile has been determined using techniques such as X-ray diffraction analysis. For instance, the absolute molecular structure of a semiconducting material containing the 2-(trifluoromethyl)acrylonitrile unit was elucidated, providing insights into its solid-state arrangement . Additionally, the crystal and molecular structures of trifluoroacrylonitrile, a closely related compound, were determined at low temperatures, offering detailed information on bond lengths and angles .

Chemical Reactions Analysis

2-(Trifluoromethyl)acrylonitrile can undergo various chemical reactions due to its electron-withdrawing nature. It has been reported that the compound can be homopolymerized under anionic conditions, although radical initiators often fail to induce homopolymerization. However, successful homopolymerization under specific radical and pH conditions has been recently achieved . Furthermore, the compound can participate in [3+2] cycloaddition reactions to form 2H-1,2,3-triazoles, showcasing its versatility in synthesizing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)acrylonitrile derivatives are influenced by the trifluoromethyl group. These properties make the compounds suitable for high-tech applications, including lithography, polymer electrolyte membranes for fuel cells, and nanocomposites . The presence of the trifluoromethyl group also affects the polymerization behavior, as seen in the polymerization of acrylonitrile catalyzed by yttrium-based catalysts, which results in polyacrylonitriles with different configurations and structures .

Wissenschaftliche Forschungsanwendungen

Biomedical Imaging

2-(Trifluoromethyl)acrylonitrile derivatives, specifically AIE-active functionalized acrylonitriles, have shown promising applications in biomedical imaging, including two-photon bioimaging. Their unique properties like bright red emission, large Stokes shift, and large two-photon absorption cross section make them suitable for high-resolution and deep tissue penetration in tumor imaging (Niu et al., 2019).

Synthesis of Heterocycles

The synthesis of β-trifluoromethylated acrylonitriles and 2H-azirines from acrylonitriles has been explored, offering a pathway for further modification into various heterocycles. This highlights the role of 2-(Trifluoromethyl)acrylonitrile in the assembly of complex organic structures (He et al., 2015).

Environmental Applications

In environmental science, nanocomposites based on organic-inorganic hybrid materials, such as poly(acrylic acid-acrylonitrile)/attapulgite, have been developed for the adsorption of heavy metals and organic pollutants in water environments. These nano-adsorbents demonstrate high selectivity and removal capacity for certain pollutants, like lead (Jin et al., 2011).

Electrochemical Applications

The incorporation of acrylonitrile derivatives in electrochemical applications, such as the enhancement of electrochemiluminescence in solid-state devices, has been researched. This includes the use of poly(acrylonitrile-co-acrylic acid) nanofiber mats for improved electrochemical performance (Shan et al., 2010).

Chemical Synthesis

2-(Trifluoromethyl)acrylonitrile plays a crucial role in various synthetic reactions, such as the dimerization of acrylonitrile to produce other chemical compounds. This demonstrates its versatility in chemical manufacturing processes (Saegusa et al., 1970).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N/c1-3(2-8)4(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOYJCHWYPGFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191511 | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)acrylonitrile | |

CAS RN |

381-84-0 | |

| Record name | 2-(Trifluoromethyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)acrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)acrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3L5SKQ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(trifluoromethyl)acrylonitrile-1,2-dithiolate (tfadt) interesting as a ligand in coordination chemistry?

A: The tfadt ligand is particularly interesting due to its asymmetric structure, featuring both a CN and a CF3 group. This asymmetry distinguishes it from symmetrical dithiolene ligands like maleonitriledithiolate (mnt) and bis(trifluoromethyl)ethane-1,2-dithiolate (tfd). This difference allows for investigations into how ligand asymmetry influences the properties of metal complexes, such as their electrochemical behavior, solid-state structures, and magnetic properties. [, ]

Q2: How does the CN group in nickel tfadt complexes influence their solid-state structures?

A: The CN group in [Ni(tfadt)2]2− and [Ni(tfadt)2]− complexes can coordinate to metal cations. For instance, in the presence of (18-crown-6)Na+, the CN moieties interact with the sodium cation, leading to supramolecular assemblies. In the case of [(18-crown-6)Na]2[Ni(tfadt)2], a unique "axle with wheels" structure forms. [] Alternatively, in [(18-crown-6)Na][Ni(tfadt)2], chains with alternating (18-crown-6)Na+ and [Ni(tfadt)2]− units are observed. [] These examples highlight the potential of the CN group in these complexes for building extended structures.

Q3: Can structural transitions be induced in [Ni(tfadt)2]− salts by changing the counterion?

A: Yes, the choice of counterion can indeed influence the structural arrangement and transitions in [Ni(tfadt)2]− salts. For example, the [Et4N][Ni(tfadt)2] salt undergoes a first-order phase transition with a 9 K hysteresis at high temperatures (355-364 K). [] This transition involves a change from a dimerized spin chain structure with disordered CF3 groups at room temperature to a uniform spin chain system with increased CF3 group disorder at higher temperatures. This behavior contrasts with the [Me4N][Ni(tfadt)2] salt, which does not exhibit such disorder in its CF3 groups and undergoes a second-order transition to a singlet ground state at lower temperatures. []

Q4: What is the significance of perylene salts of tfadt complexes?

A: Perylene salts of both [Au(tfadt)2]− and [Ni(tfadt)2]− offer insights into intermolecular interactions and their effects on magnetic properties. These salts adopt an unusual 3:2 stoichiometry, forming [Per]3[M(tfadt)2]2 (M = Au, Ni) structures. [] Within these structures, strong antiferromagnetic interactions are observed within the perylene triads and the [Ni(tfadt)2]22− dyads. [] This behavior highlights how the interplay between different molecular units can lead to interesting electronic and magnetic phenomena.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.